N''-(2-Methyl-1,3-benzothiazol-5-yl)guanidine
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Overview
Description
N’'-(2-Methyl-1,3-benzothiazol-5-yl)guanidine is a compound that belongs to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry, agriculture, and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’'-(2-Methyl-1,3-benzothiazol-5-yl)guanidine can be achieved through various synthetic pathways. One common method involves the condensation of 2-aminobenzenethiol with aldehydes or ketones, followed by cyclization to form the benzothiazole ring . Another approach includes the use of thioureas or thioamides as starting materials, which undergo cyclization in the presence of a base to form the desired benzothiazole derivative .
Industrial Production Methods
Industrial production of benzothiazole derivatives often involves large-scale reactions using microwave irradiation or one-pot multicomponent reactions. These methods are efficient and economical, allowing for the production of large quantities of the compound with high purity .
Chemical Reactions Analysis
Types of Reactions
N’'-(2-Methyl-1,3-benzothiazol-5-yl)guanidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions. The reactions are typically carried out under mild to moderate conditions, ensuring high yields and selectivity .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted benzothiazole derivatives. These products have significant applications in medicinal chemistry and material science .
Scientific Research Applications
N’'-(2-Methyl-1,3-benzothiazol-5-yl)guanidine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N’'-(2-Methyl-1,3-benzothiazol-5-yl)guanidine involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes such as DprE1, which is involved in the biosynthesis of the cell wall in Mycobacterium tuberculosis . This inhibition leads to the disruption of cell wall synthesis and ultimately the death of the bacterial cells. Additionally, the compound can induce apoptosis in cancer cells by targeting specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-1,3-benzothiazol-5-yl)guanidine methanesulfonate: A similar compound with a methanesulfonate group, used in pharmaceutical testing.
5-Methyl-2-(6-methyl-1,3-benzothiazol-2-yl)-2,4-dihydro-3H-pyrazol-3-one: A heterocyclic azo dye used in various applications.
Uniqueness
N’'-(2-Methyl-1,3-benzothiazol-5-yl)guanidine is unique due to its specific structure, which allows it to interact with a wide range of biological targets. Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound in both research and industrial applications .
Properties
CAS No. |
204771-65-3 |
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Molecular Formula |
C9H10N4S |
Molecular Weight |
206.27 g/mol |
IUPAC Name |
2-(2-methyl-1,3-benzothiazol-5-yl)guanidine |
InChI |
InChI=1S/C9H10N4S/c1-5-12-7-4-6(13-9(10)11)2-3-8(7)14-5/h2-4H,1H3,(H4,10,11,13) |
InChI Key |
QJLNNSPIQAPYLY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(S1)C=CC(=C2)N=C(N)N |
Origin of Product |
United States |
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